molecular formula C19H26N2OS2 B6041171 2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol

2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6041171
M. Wt: 362.6 g/mol
InChI Key: VKNJVXFMYSQACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has attracted the attention of researchers in recent years due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
The compound 2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, analgesic, anti-cancer, and anti-oxidant properties. The compound has also been shown to exhibit neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments include its potent bioactivity and its ability to modulate multiple signaling pathways in the body. However, the compound is relatively complex to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol. These include the development of new synthetic methods for the compound, the identification of its exact mechanism of action, and the exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to investigate the safety and efficacy of the compound in human clinical trials.

Synthesis Methods

The synthesis of 2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 3-(methylthio)benzaldehyde with 3-thienylmethanamine to form an intermediate compound, which is then reacted with 2-piperazineethanol to yield the final product.

Scientific Research Applications

The compound 2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been the subject of extensive scientific research in recent years. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[4-[(3-methylsulfanylphenyl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS2/c1-23-19-4-2-3-16(11-19)12-20-7-8-21(18(14-20)5-9-22)13-17-6-10-24-15-17/h2-4,6,10-11,15,18,22H,5,7-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNJVXFMYSQACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CN2CCN(C(C2)CCO)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.